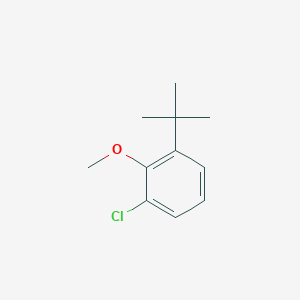
1-(tert-Butyl)-3-chloro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-chloro-2-methoxybenzene is an organic compound with a molecular formula of C11H15ClO. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-chloro-2-methoxybenzene typically involves the alkylation of 3-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the aromatic ring of 3-chloro-2-methoxybenzene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-3-chloro-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tert-butyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol can be used to replace the chlorine atom with a methoxy group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the methoxy group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the compound.
Major Products
Substitution: 1-(tert-Butyl)-3-methoxy-2-methoxybenzene.
Oxidation: 1-(tert-Butyl)-3-chloro-2-formylbenzene or 1-(tert-Butyl)-3-chloro-2-carboxybenzene.
Reduction: 1-(tert-Butyl)-3-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-chloro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-chloro-2-methoxybenzene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The chlorine and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butyl)-3-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(tert-Butyl)-3-chloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(tert-Butyl)-3-chloro-2-methoxybenzene is unique due to the presence of the methoxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the tert-butyl, chlorine, and methoxy groups provides a distinct reactivity profile compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15ClO |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-tert-butyl-3-chloro-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,1-4H3 |
Clave InChI |
BCHKWMQVXWTQMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


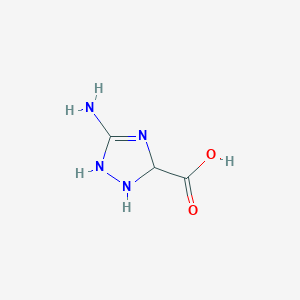
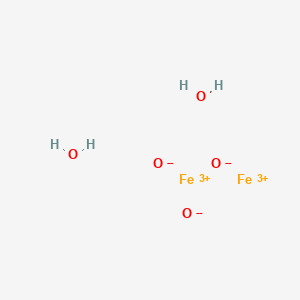
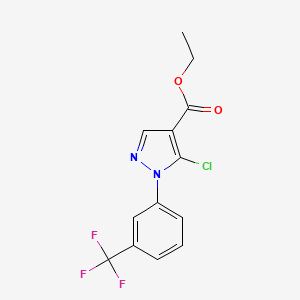
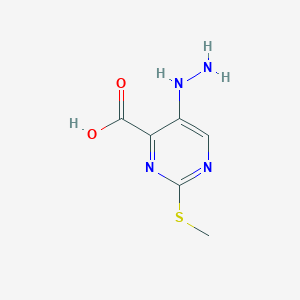

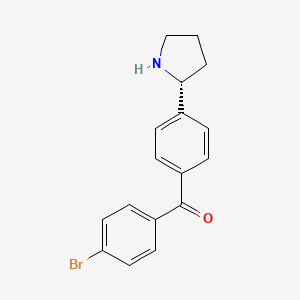


![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)

